Cicaprost

Descripción

Contextualization as a Synthetic Prostacyclin Analogue in Prostanoid Biochemistry

Cicaprost is recognized as a synthetic analogue of prostacyclin (PGI2), a crucial endogenous prostanoid predominantly synthesized within the vascular endothelium. guidetoimmunopharmacology.orgnih.gov In the realm of prostanoid biochemistry, this compound functions primarily by activating the prostacyclin (IP) receptor. guidetoimmunopharmacology.orgscbt.comucl.ac.ukersnet.org This activation triggers a cascade of intracellular events, notably leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. guidetoimmunopharmacology.orgscbt.comucl.ac.ukersnet.org The IP receptor, a member of the seven-transmembrane G protein-coupled receptor (GPCR) family, is coupled with Gs proteins, which, upon activation, stimulate adenylate cyclase. scbt.comersnet.org The subsequent elevation in cAMP levels mediates a range of physiological responses, including vasodilation and inhibition of platelet aggregation. guidetoimmunopharmacology.orgscbt.com Prostanoids, encompassing prostacyclin and its analogues, are potent vasodilators and exhibit antithrombotic, antiproliferative, and anti-inflammatory properties. nih.goversnet.org

Historical Trajectory of this compound Development within Prostacyclin Research

The discovery of prostacyclin in 1976 marked a significant milestone in cardiovascular pharmacology. ersnet.orgersnet.org In the same year, epoprostenol (B1671539), a synthetic analogue of prostacyclin, was synthesized and its biological actions were investigated. ersnet.orgersnet.org This initial success spurred the development of several chemically stable prostacyclin analogues in the subsequent years. ersnet.orgersnet.org this compound emerged as one such orally active, synthetic PGI2 analogue. guidetoimmunopharmacology.org While other analogues like epoprostenol, iloprost (B1671730), beraprost (B1666799), and treprostinil (B120252) advanced into clinical studies for pulmonary arterial hypertension (PAH), this compound, despite being identified as the most specific IP receptor agonist, was not clinically developed for this indication. ersnet.orgersnet.org Nevertheless, this compound did progress into clinical trials for other conditions. For instance, in studies evaluating treatment for vasospasm in scleroderma patients, iloprost demonstrated greater efficacy compared to low-dose oral this compound. ucl.ac.uk Research into this compound's anti-metastatic effects highlighted the importance of discontinuous plasma peak levels for its efficacy, suggesting that continuous drug administration leading to constant plasma levels could result in receptor desensitization and treatment failure in chronic disease models. nih.gov

Comparative Research Analysis with Related Prostacyclin Analogues

Comparative studies have provided valuable insights into the distinct pharmacological profiles of various synthetic prostacyclin analogues, including this compound.

Iloprost is a synthetic analogue of PGI2, noted for its enhanced stability compared to the short-lived endogenous prostacyclin. guidetopharmacology.orgnih.gov It acts as a potent vasodilator with significant anti-thrombotic properties. nih.gov In research on human pulmonary artery smooth muscle cells (PASMCs), both iloprost and this compound demonstrated comparable inhibitory effects on DNA synthesis and exhibited similar affinities for the IP receptor. atsjournals.orgahajournals.org However, at a concentration of 30 nM, iloprost proved more effective than this compound in inhibiting cell growth. atsjournals.org Furthermore, iloprost was found to be more efficacious than this compound in the treatment of peripheral vascular disease. atsjournals.org In studies assessing the inhibition of endotoxin-induced tissue factor expression in THP-1 monocytic cells, iloprost and this compound were equipotent. ahajournals.org A notable difference observed in a murine corneal angiogenesis model was that iloprost induced significant angiogenesis, whereas this compound did not. ersnet.orgersnet.org This divergence is potentially attributed to iloprost's ability to activate peroxisome proliferator-activated receptors (PPARs), leading to vascular endothelial growth factor (VEGF) secretion, a mechanism not observed with this compound. ersnet.orgersnet.org Both iloprost and this compound showed similar potencies in inhibiting platelet aggregation in human, pig, and horse platelets. researchgate.net

Beraprost is an orally active prostacyclin analogue utilized as a vasodilator and antiplatelet agent. wikipedia.orgcenmed.com In studies examining antiproliferative effects on human PASMCs, beraprost exhibited a 100-fold higher EC50 compared to treprostinil, this compound, and iloprost, indicating a lower potency in inhibiting proliferation. atsjournals.org Similar to iloprost, beraprost has been shown to activate PPARs. ucl.ac.uk

Treprostinil is a stable tricyclic prostacyclin mimetic that promotes vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation. ucl.ac.uknih.gov In terms of antiproliferative effects on human PASMCs, treprostinil appeared more potent than both iloprost and beraprost. ersnet.org Treprostinil's biological effects are attributed to its activation of IP, DP1, and EP2 receptors, all of which are linked to cyclic AMP generation. ucl.ac.uk

Ciprostene (B1234416): Ciprostene is a stable analogue of epoprostenol (prostacyclin). nih.gov Research has shown that ciprostene can inhibit ADP-induced platelet aggregation and elevate platelet cyclic AMP levels. nih.gov However, in inhibiting endotoxin-induced tissue factor expression, ciprostene was approximately two orders of magnitude less potent than iloprost and this compound. ahajournals.org Its potency is estimated to be about 15 times less than that of prostacyclin. nih.gov

6a-carba PGI2 (Carbacyclin): Carbacyclin (B161070) is a synthetic analogue of prostacyclin (PGI2) that activates the IP receptor, leading to vasodilation and inhibition of platelet aggregation. scbt.com While it demonstrated significantly greater potency than EP 157 in inhibiting platelet aggregation, it was approximately two orders of magnitude less potent than iloprost and this compound in inhibiting endotoxin-induced tissue factor expression. ahajournals.orgresearchgate.net Similar to iloprost, carbacyclin activates PPARs, which subsequently results in VEGF secretion, a characteristic not shared by this compound. ersnet.orgersnet.org

Comparative Research Findings

Here is a summary of comparative research findings among this compound and other prostacyclin analogues:

Comparative Potency in THP-1 Cells

| Compound | Potency in inhibiting endotoxin-induced tissue factor expression (relative to Iloprost/Cicaprost) |

| Iloprost | Equipotent |

| This compound | Equipotent ahajournals.org |

| Ciprostene | Approximately 100 times less potent ahajournals.org |

| Carbacyclin | Approximately 100 times less potent ahajournals.org |

Antiproliferative Effects on Human PASMCs

| Compound | Antiproliferative Activity at 30 nM (Growth as % of FBS alone) | EC50 (nM) for DNA Synthesis Inhibition |

| Treprostinil | 16.1 ± 2.4% atsjournals.org | 8.2 (4.2 to 16.3) atsjournals.org |

| Iloprost | 27.6 ± 2.6% atsjournals.org | 4.8 (2.7 to 8.7) atsjournals.org |

| This compound | 43.9 ± 5.7% atsjournals.org | 7.1 (5.6 to 8.9) atsjournals.org |

| Beraprost | Not specified at 30 nM | 98.2 (89.5 to 107.7) atsjournals.org |

Angiogenesis and PPAR Activation

| Compound | Angiogenesis in Murine Corneal Model | PPAR Activation (leading to VEGF secretion) |

| Iloprost | Significant angiogenesis ersnet.orgersnet.org | Yes ersnet.orgersnet.org |

| This compound | No such effects ersnet.orgersnet.org | No ersnet.orgersnet.org |

| Carbacyclin | Not specified directly, but activates PPARs ersnet.orgersnet.org | Yes ersnet.orgersnet.org |

| Beraprost | Not specified directly, but activates PPARs ucl.ac.uk | Yes ucl.ac.uk |

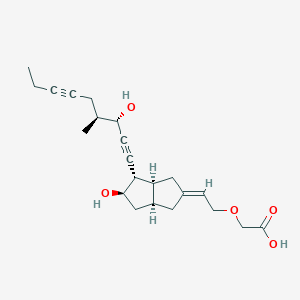

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUGKOZUKWAXDS-SEWALLKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873211 | |

| Record name | Cicaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94079-80-8, 95722-07-9 | |

| Record name | Cicaprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94079-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicaprost | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicaprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICAPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Cellular Signaling Mechanisms of Cicaprost

Prostacyclin Receptor (IP) Agonism and Binding Characteristics

Cicaprost functions as a potent agonist of the prostacyclin receptor (IP), a G-protein coupled receptor. invivochem.comguidetoimmunopharmacology.orgglpbio.commedchemexpress.com It is recognized as one of the most selective IP agonists among stable prostacyclin analogues. guidetopharmacology.org This agonistic activity leads to concentration-dependent relaxation of arteries, with an observed EC50 value of 5.8 nM. invivochem.commedchemexpress.com

This compound demonstrates high-affinity binding to both human and murine IP receptors. guidetopharmacology.orgnih.gov Studies on human and pig platelet membranes have shown that this compound exhibits a similar potency to iloprost (B1671730) in inhibiting [3H]-iloprost binding, surpassing 6a-carba PGI2 and EP 157. nih.gov In rabbit and rat platelets, the IC50 values for this compound in inhibiting [3H]-iloprost binding were determined to be 900 nM and 640 nM, respectively. nih.gov

While highly selective, this compound's affinity for human IP (hIP) receptors is approximately threefold higher than its affinity for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP4, which also couples to Gs proteins. amegroups.cn In murine systems, its selectivity for IP receptors is about 17-fold higher compared to the EP3 receptor. amegroups.cn The specificity of this compound's action on IP receptors is further supported by observations in mouse pulmonary artery smooth muscle cells (PASMCs), where it increased cAMP levels by fourfold in wild-type cells, but had no effect in IP receptor-deficient (IP−/−) cells. atsjournals.org

Beyond its primary action on IP receptors, this compound also exhibits agonist activity at the prostaglandin E2 (PGE2) receptor subtype EP4. amegroups.cnnih.gov It functions as a moderately potent EP4 agonist in pig saphenous vein, although its activity is considerably weaker in guinea-pig saphenous vein. nih.gov This dual agonism highlights a nuanced pharmacological profile, as the EP4 receptor is also known to play a role in various physiological responses, including the regulation of intraocular pressure (IOP). arvojournals.org

Table 1: this compound Receptor Binding and Activity Data

| Receptor/Effect | Species/Cell Type | Parameter | Value | Source |

| IP Receptor Agonism | Arteries | EC50 | 5.8 nM | invivochem.commedchemexpress.com |

| cAMP Production | Various cells | EC50 | 1.5–22 nM | invivochem.com |

| cAMP Production | Rat pulmonary artery smooth muscle cells (PASMCs) | EC50 | 63 nM | physiology.org |

| IP Receptor Binding Inhibition | Rabbit platelets | IC50 | 900 nM | nih.gov |

| IP Receptor Binding Inhibition | Rat platelets | IC50 | 640 nM | nih.gov |

| Human IP Receptor Selectivity vs EP4 | Human IP vs EP4 | Fold higher affinity | 3-fold | amegroups.cn |

| Mouse IP Receptor Selectivity vs EP3 | Mouse IP vs EP3 | Fold higher affinity | 17-fold | amegroups.cn |

| ERK1/2 Phosphorylation | Human IP-CHO cells | EC50 | 60 nM | nih.gov |

| ERK1/2 Phosphorylation | Mouse IP-CHO cells | EC50 | 83 nM | nih.gov |

G-Protein Coupled Receptor Signaling Cascades

The IP receptor, to which this compound binds, is a canonical G-protein coupled receptor (GPCR). physiology.orgacs.org These receptors are integral to cellular communication, translating extracellular signals into intracellular responses through interactions with heterotrimeric G proteins. cvphysiology.com

The primary signaling pathway initiated by IP receptor activation involves coupling to stimulatory G (Gs) proteins. physiology.orgnih.govnih.govaai.org Upon activation, the Gs protein stimulates adenylyl cyclase (AC), an enzyme embedded in the inner leaflet of the plasma membrane. physiology.orgcvphysiology.comwikipedia.orgresearchgate.net Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. physiology.orgwikipedia.org While Gs coupling is predominant, IP receptors can also couple to other G proteins, such as Gi and Gq, in a cell-specific manner. amegroups.cnnih.govnih.govpatsnap.com For instance, human IP receptors efficiently couple to Gαs/adenylyl cyclase and Gαq/phospholipase C, but not to Gαi. nih.gov In contrast, mouse IP receptors demonstrate efficient Gαs coupling and can also couple to Gαi (in a pertussis toxin-sensitive manner) and Gαq/phospholipase C (in a PKA-dependent manner). nih.gov

A hallmark of this compound's cellular action is its ability to induce the production of cyclic AMP (cAMP). invivochem.comnih.govphysiology.orgwikipedia.org this compound promotes cAMP synthesis across various cell types, with EC50 values typically ranging from 1.5 to 22 nM. invivochem.com In rat pulmonary artery smooth muscle cells (PASMCs), this compound elicits a concentration-dependent increase in cAMP levels, with an EC50 of 63 nM. physiology.org This critical increase in intracellular cAMP levels is directly mediated by the IP receptor, as evidenced by the complete absence of cAMP production in response to this compound in IP receptor-deficient mouse aortic smooth muscle cells. researchgate.net Furthermore, studies measuring initial rates of cAMP production have consistently confirmed the potency order of various prostacyclin analogues on platelets. nih.gov

Cyclic AMP exerts its downstream effects primarily by activating protein kinase A (PKA), also known as cAMP-dependent protein kinase, in eukaryotic cells. wikipedia.orgwikipedia.orgplos.orgmdpi.com PKA typically exists as an inactive tetrameric holoenzyme. When cAMP binds to its regulatory subunits, it triggers a conformational change that leads to the dissociation of the regulatory and catalytic subunits. wikipedia.orgwikipedia.orgplos.org The now-active catalytic subunits are free to phosphorylate target proteins by transferring phosphate (B84403) groups from ATP to specific serine or threonine residues. wikipedia.orgwikipedia.orgmdpi.com

This phosphorylation can directly modulate the activity of ion channels or activate/inhibit enzymes. wikipedia.org Beyond direct protein modification, PKA can also phosphorylate proteins that bind to DNA promoter regions, thereby influencing gene transcription and protein synthesis. wikipedia.org Research has shown that the mouse IP receptor undergoes this compound-induced PKA phosphorylation, a process vital for its coupling to Gαi and Gαq/phospholipase C pathways. nih.gov Furthermore, PKA, in conjunction with Exchange Protein Activated by cAMP (EPAC), contributes to the inhibition of vascular smooth muscle cell (VSMC) proliferation by enhancing Cyclic-AMP Response Element Binding protein (CREB) activity and suppressing RhoGTPases, which in turn leads to the remodeling of the actin cytoskeleton. researchgate.net this compound's ability to repress cyclin A expression is linked to its reduction of CREB binding to cAMP response elements (CRE) within the cyclin A promoter. researchgate.net

Investigations into Gi and Gq Protein Coupling

The prostacyclin receptor, to which this compound binds, is known to couple with multiple G-proteins, including Gs, Gi, and Gq nih.govnih.govnih.govmaynoothuniversity.ieucl.ac.uk. Studies on the mouse IP (mIP) receptor, particularly when overexpressed in human embryonic kidney 293 (HEK 293) cells, have demonstrated its capacity for efficient Gαs coupling, leading to concentration-dependent increases in cyclic AMP (cAMP) generation in response to this compound nih.govmaynoothuniversity.ie. Beyond Gs, the mIP receptor also exhibits coupling to Gαi, which results in a decrease in cAMP levels in forskolin-treated cells nih.govmaynoothuniversity.ie. Furthermore, this compound has been shown to induce phospholipase C (PLC) activation through Gαq coupling nih.govmaynoothuniversity.ie. The coupling of the IP receptor to Gαi and Gαq can be dependent on initial this compound-induced Gs coupling and subsequent phosphorylation of the IP receptor by cAMP-dependent Protein Kinase A (PKA) nih.govmaynoothuniversity.ie. The specific G-protein coupling profile of the IP receptor, and thus the downstream effects of this compound, can exhibit cell-type dependency nih.govucl.ac.uk.

Modulation of Phosphoinositide Turnover

This compound's interaction with the IP receptor leads to the modulation of phosphoinositide turnover. Research indicates that this compound stimulates the production of [3H]inositol phosphate medchemexpress.comnih.gov. The effective concentrations (EC50 values) for this stimulation have been reported to range from 49 nM to 457 nM across various cell lines, with the exception of SK-N-SH cells where this effect was not observed medchemexpress.comnih.gov. This increase in phosphoinositide turnover is linked to the Gq-dependent activation of phospholipase C (PLC) nih.govnih.govmaynoothuniversity.ieucd.ienih.gov.

Pertussis Toxin Sensitivity in Signaling Pathways

The sensitivity of this compound's signaling pathways to pertussis toxin (PTX) provides insights into the involvement of Gi/Go proteins. Pertussis toxin is known to ADP-ribosylate the α subunits of heterotrimeric Gi/Go proteins, effectively uncoupling them from their receptors and thereby inhibiting Gi/Go-mediated signaling mdpi.comwikipedia.org.

Studies have shown that the Gαi coupling induced by this compound is sensitive to pertussis toxin nih.govmaynoothuniversity.ie. This indicates that the Gi-mediated inhibition of cAMP, observed with this compound, relies on a functional Gi protein pathway susceptible to PTX modification. Conversely, the Gαq-mediated activation of phospholipase C by this compound has been found to be insensitive to pertussis toxin nih.govmaynoothuniversity.ie. This suggests that the Gq signaling pathway activated by this compound operates independently of Gi/Go protein activity.

In human erythroleukemia (HEL) cells, the increases in intracellular Ca2+ concentration ([Ca2+]i) induced by this compound were also observed to be pertussis toxin-insensitive nih.govnih.govcore.ac.uk. Furthermore, in rat pulmonary artery smooth muscle cells (PASMCs), the desensitization of the cAMP response following chronic exposure to this compound appears to be independent of Gαi, as the presence of pertussis toxin did not affect this response physiology.org.

Ion Channel Modulation and Membrane Potential Alterations

This compound exerts significant effects on ion channel activity and, consequently, on membrane potential. A notable effect of this compound is its ability to induce relaxation and hyperpolarization in vascular smooth muscle, such as that found in rat tail arteries oup.comoup.comnih.gov. Membrane hyperpolarization, a state where the membrane potential becomes more negative, is a fundamental process that plays a crucial role in various physiological functions, including nerve impulse propagation, muscle contraction, and cell signaling elifesciences.orgthermofisher.comresearchgate.net.

Activation of Inward Rectifier K+ (KIR) Channels

A key mechanism through which this compound mediates its relaxant and hyperpolarizing effects is the activation of inward rectifier K+ (KIR) channels oup.comoup.comnih.govnih.gov. These channels are encoded by the Kir2.0 subfamily and are integral to maintaining the resting membrane potential in arterial smooth muscle oup.comoup.comnih.gov. The activation of KIR channels by this compound appears to be largely independent of cyclic AMP and Gi/Go protein involvement oup.comnih.gov.

Electrophysiological Characterization of Membrane Hyperpolarization

Electrophysiological investigations, employing microelectrode recordings from helical strips of rat tail artery, have provided direct evidence of this compound-induced membrane hyperpolarization oup.comoup.com. The resting membrane potential in untreated rat tail arteries was measured at an average of -55.4 ± 0.7 mV (n=13) oup.comoup.com. Upon application of 1 µM this compound, a significant hyperpolarization was observed, averaging 6.1 ± 1.0 mV, which shifted the membrane potential to -61.1 ± 0.8 mV (n=9) oup.com. This hyperpolarization was notably attenuated by the presence of barium ions oup.comoup.com.

The following table summarizes the electrophysiological characterization of membrane hyperpolarization by this compound:

| Parameter | Value (Mean ± SEM) | Notes |

| Resting Membrane Potential | -55.4 ± 0.7 mV | In untreated rat tail arteries (n=13) oup.comoup.com |

| This compound (1 µM) Hyperpolarization | 6.1 ± 1.0 mV | Average change (n=9) oup.com |

| Membrane Potential with this compound | -61.1 ± 0.8 mV | After 1 µM this compound application (n=9) oup.com |

Sensitivity to Barium Ions (Ba2+)

The effects of this compound on relaxation and membrane hyperpolarization are significantly sensitive to barium ions (Ba2+), which are known blockers of KIR channels oup.comoup.comnih.govnih.govcdc.gov. Concentrations of Ba2+ ranging from 30 µM to 100 µM significantly inhibited both the relaxation and hyperpolarization induced by this compound oup.comoup.comnih.gov. Specifically, 30 µM Ba2+ caused a significant inhibition of both effects oup.comoup.com. The effect of Ba2+ on hyperpolarization induced by this compound was statistically significant (P<0.01) oup.com. While 10 µM Ba2+ showed no significant effect on relaxation, a higher concentration of 100 µM Ba2+ was effective in blocking relaxant responses to other prostacyclin analogues like iloprost, reducing the maximum effect (Emax) from 57 ± 6.1% to 15 ± 5.8% oup.com. This sensitivity to low micromolar concentrations of Ba2+ is a characteristic feature that helps identify the involvement of KIR channels in the observed physiological responses oup.com.

Endothelium-Derived Mediators and Vasoactive Interactions

This compound's vasoactive properties are intricately linked to its interactions with endothelium-derived mediators, particularly the endothelium-derived hyperpolarizing factor (EDHF) and, notably, its independence from nitric oxide (NO) pathways.

Involvement of Endothelium-Derived Hyperpolarizing Factor (EDHF)

Relaxation induced by this compound in rat tail artery is partially endothelium-dependent oup.comoup.comnih.gov. This endothelium-dependent component is consistent with the involvement of EDHF, as the relaxation was inhibited by a combination of charybdotoxin (B568394) and apamin, which are blockers of endothelium-derived hyperpolarizing factor oup.comoup.comnih.gov.

EDHF-mediated responses typically involve an increase in intracellular calcium concentration within endothelial cells, leading to the opening of small and intermediate conductance calcium-activated potassium (SKCa and IKCa) channels and subsequent hyperpolarization of the endothelial cells tandfonline.comnih.gov. This hyperpolarization can then be transmitted to the underlying vascular smooth muscle cells through direct electrical coupling via myoendothelial gap junctions or by the accumulation of potassium ions in the intercellular space, which can activate smooth muscle potassium channels, including inwardly rectifying potassium (KIR) channels oup.comoup.comtandfonline.comnih.gov. Studies indicate that this compound relaxes rat tail artery by activating KIR channels, with some contribution from EDHF, and this mechanism appears largely independent of cyclic AMP and Gi/Go protein signaling oup.comoup.comnih.gov.

Interaction with Nitric Oxide (NO) Pathways

Crucially, research has demonstrated that the vasorelaxation induced by this compound is not mediated by nitric oxide (NO) oup.comoup.comnih.gov. This finding differentiates this compound from many other vasodilators whose effects are often dependent on or modulated by the NO pathway oup.com. While basal nitric oxide can play a role in the vasorelaxation induced by other agents and is considered critical for a full response to certain vasodilatory compounds, this compound's mechanism of action proceeds independently of NO oup.com.

Intracellular Regulatory Mechanisms and Transcription Factor Modulation

This compound exerts significant intracellular regulatory effects, particularly impacting cell proliferation through its modulation of transcription factors and gene expression.

Impact on CREB Binding and Cyclin-A Expression

This compound has been shown to inhibit the proliferation of aortic smooth muscle cells by arresting cell cycle progression from the G1 to the S-phase nih.gov. A key mechanism underlying this anti-proliferative effect is the inhibition of cyclin A expression nih.govresearchgate.net. This compound represses the induction and activation of the cyclin A promoter in both primary and established rodent aortic smooth muscle cells nih.govresearchgate.net.

Detailed research indicates that this compound achieves this by blocking the binding of the cAMP response element-binding protein (CREB) and phospho-CREB to the cyclic AMP response elements (CRE) located within the cyclin A promoter nih.govresearchgate.netresearchgate.net. This reduction in CREB binding to the cyclin A promoter is a critical step in the inhibition of cyclin A gene expression researchgate.netmdpi.com. The inhibitory effects of this compound on CRE occupancy, cyclin E-cdk2 activity, and S phase entry were observed to be reversed by treatment with pertussis toxin, suggesting an involvement of Gi signaling in this compound's action in this context nih.gov.

Furthermore, the inhibition of cyclin A gene expression by this compound is associated with a reduction in cyclin E-cdk2 activity and altered phosphorylation of the retinoblastoma protein and p107 nih.gov. This compound also prevents the late G1 phase downregulation of p27(Kip1), a cyclin-dependent kinase inhibitor, and blocks the induction of Skp2 mRNA, which encodes an F-box protein responsible for targeting p27(Kip1) for degradation nih.gov.

Regulation of Nox4 Expression in Endothelial Cells

This compound significantly influences the expression of NADPH oxidase 4 (Nox4) in endothelial cells. It has been demonstrated that this compound increases the expression of Nox4 in various human endothelial cell types, including human microvascular endothelial cells (HMECs), human umbilical vein endothelial cells (HUVECs), human dermal microvascular endothelial cells (HDMEC), and endothelial progenitor cells (EPCs) researchgate.netnih.govresearchgate.net.

This upregulation of Nox4 mRNA levels by this compound is both time-dependent and concentration-dependent researchgate.net. For instance, a 1 µM concentration of this compound induced approximately a twofold increase in Nox4 mRNA levels in HMECs after 4 hours, a response maintained for approximately 24 hours researchgate.net. Similarly, at 6 hours, this compound significantly increased Nox4 expression in a concentration-dependent manner, ranging from 0.01 to 1 µM researchgate.net.

Table 2: this compound's Impact on Nox4 mRNA Expression in HMECs

| This compound Concentration | Incubation Time | Effect on Nox4 mRNA Levels | Source |

| 1 µM | 4 hours | ~Twofold increase | researchgate.net |

| 1 µM | 24 hours | Maintained twofold increase | researchgate.net |

| 0.01 - 1 µM | 6 hours | Concentration-dependent increase | researchgate.net |

The signaling pathway through which this compound induces Nox4 involves the IP receptor-cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA)/cAMP response element-binding (CREB) protein pathway nih.govresearchgate.net. The elevation of cellular cAMP by this compound or forskolin (B1673556) (a cAMP activator) leads to increased Nox4 expression and hydrogen peroxide (H2O2) production researchgate.netnih.govresearchgate.net. Nox4 is recognized as the major NADPH oxidase isoform expressed by endothelial cells and plays a vital role in cytoprotection and pro-angiogenic activity through its derived redox signaling nih.govresearchgate.netnih.gov. The upregulation of Nox4 by this compound enhances endothelial cell proliferation, migration, and angiogenesis, effects that are substantially diminished upon Nox4 gene silencing nih.gov.

Modulation of NFAT Activation in Immune Cells

This compound plays a role in modulating immune cell function, specifically by influencing the activation of Nuclear Factor of Activated T cells (NFAT). NFAT is a family of calcium/calcineurin-dependent transcription factors crucial for various immune responses, including T cell activation, proliferation, and differentiation, as well as the expression of numerous cytokines like interleukin-2 (B1167480) (IL-2), IL-4, and interferon-gamma (IFN-γ). nih.govashpublications.orgfrontiersin.orgfrontiersin.orgwikipedia.orgnih.govdavidson.edumdpi.comsemanticscholar.org

Research findings indicate that this compound significantly decreases IL-2 production and NFAT activation in CD4+ T cells. nih.gov This inhibitory effect is associated with a reduction in the surface expression of the IL-2 receptor α chain (CD25) on CD4+ T cells. nih.gov The suppression of IL-2 production by this compound is linked to the inhibition of NFAT, a transcription factor that binds to and activates the IL-2 gene promoter. nih.gov Studies using NFAT-luciferase reporter lentiviral vectors have confirmed the decrease in NFAT activation in response to this compound. nih.gov

Table 2: Impact of this compound on IL-2 Production and NFAT Activation in CD4+ T Cells

| Treatment Condition | IL-2 Production | NFAT Activation | CD25 Expression |

| Vehicle (Control) | Baseline | Baseline | Baseline |

| This compound Treatment | Decreased | Decreased | Lower surface expression nih.gov |

| IP KO mice (without this compound) | Increased | N/A | Increased nih.gov |

Interaction with PDZ Adapter Protein PDZK1

This compound's molecular actions extend to its dynamic interaction with the PDZ adapter protein PDZK1 (PDZ domain-containing protein 1). PDZK1 is a scaffold protein that regulates the surface expression of plasma membrane proteins and plays a role in ion transport and second messenger cascades. genecards.orguniprot.orgstring-db.orgpnas.org

PDZK1 directly interacts with the human prostacyclin receptor (hIP) through a Class I PDZ ligand located at the hIP's C-terminus, engaging PDZ domains 1, 3, and 4 of PDZK1. nih.govresearchgate.netdoi.orgnih.gov While this interaction is constitutive, it is dynamically regulated following this compound activation of the hIP. nih.govresearchgate.netdoi.orgnih.govresearchgate.net

Upon this compound stimulation, the hIP undergoes an agonist-induced conformational activation, leading to a significant, albeit temporary, dissociation of PDZK1 from the receptor complex. doi.orgnih.govresearchgate.net This dissociation is notably diminished at approximately 10 minutes post-stimulation, with levels returning to basal between 30 and 60 minutes, and decreasing again after 2 to 4 hours. doi.orgnih.govresearchgate.net The released PDZK1 then undergoes enhanced cAMP-dependent Protein Kinase A (PKA) phosphorylation at Ser505. nih.govresearchgate.netdoi.orgnih.govresearchgate.net This hyper-phosphorylated state subsequently triggers the re-association of PDZK1 with the hIP, followed by its de-phosphorylation back to basal levels. doi.orgnih.govresearchgate.net

This dynamic interaction is functionally significant. PDZK1 enhances the functional expression of the hIP at the cell surface, leading to increased ligand binding and this compound-induced cAMP generation. nih.govresearchgate.net Furthermore, this compound activation of the hIP promotes endothelial cell migration and tube formation, processes crucial for re-endothelialization and angiogenesis. nih.govresearchgate.netdoi.orgnih.gov These this compound-mediated endothelial responses are dependent on PDZK1, as small interfering RNA (siRNA)-targeted disruption of PDZK1 abolishes these effects. nih.govresearchgate.netnih.gov

Table 3: Dynamic Regulation of PDZK1-hIP Interaction by this compound

| Time after this compound Stimulation | Relative Levels of PDZK1 associated with hIP Immune-complexes (% of basal) | Mechanism |

| 0 min (basal) | 100% | Constitutive association doi.orgnih.govresearchgate.net |

| 10 min | Significantly diminished | Agonist-induced conformational activation and dissociation of PDZK1 doi.orgnih.govresearchgate.net |

| 30-60 min | Returned to basal levels | Enhanced cAMP-dependent PKA phosphorylation of PDZK1 at Ser505, triggering re-association doi.orgnih.govresearchgate.net |

| 2-4 hours | Decreased again | Subsequent de-phosphorylation of PDZK1 doi.orgnih.govresearchgate.net |

Pharmacological Effects of Cicaprost in Biological Systems

Immunomodulatory and Anti-Inflammatory Properties

Inhibition of Proinflammatory Cytokine and Chemokine Production

Cicaprost demonstrates a significant ability to inhibit the production of various proinflammatory cytokines and chemokines. Studies have shown that this prostacyclin analog potently suppresses the release of mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (B1171171) (IL-12), interleukin-1 alpha (IL-1α), interleukin-6 (IL-6), macrophage inflammatory protein-1 alpha (MIP-1α), and monocyte chemoattractant protein-1 (MCP-1). aai.orgnih.gov

Research conducted on human primary immune cells has elucidated this compound's inhibitory effects on proinflammatory responses. This compound effectively inhibits the production of proinflammatory chemokines and cytokines from human monocyte-derived macrophages stimulated with lipopolysaccharides (LPS) or TNF-α. nih.gov Similarly, it suppresses the release of these inflammatory mediators from LPS-stimulated human monocyte-derived dendritic cells (MoDC). aai.orgnih.gov The prostacyclin IP receptor is constitutively expressed in macrophages, while its expression can be induced by LPS stimulation in MoDCs. nih.gov

Table 1: Effect of this compound on Proinflammatory Cytokine/Chemokine Production

| Cell Type | Stimulus | Cytokines/Chemokines Inhibited | Receptor Involvement | Reference |

| Human Monocyte-Derived Macrophages (Primary) | LPS, TNF-α | Proinflammatory chemokines/cytokines | IP receptor | nih.gov |

| Human Monocyte-Derived Dendritic Cells (MoDC) | LPS | Proinflammatory chemokines/cytokines | IP receptor | nih.gov |

| Murine Bone Marrow-Derived Dendritic Cells (BMDC) | LPS | IL-12, TNF-α, IL-1α, IL-6, MIP-1α, MCP-1 | IP-dependent | aai.org |

Enhancement of Anti-Inflammatory Cytokine Production (e.g., IL-10)

Table 2: Effect of this compound on Anti-Inflammatory Cytokine Production

| Cell Type | Stimulus | Cytokine Enhanced | Mechanism | Reference |

| Human Peripheral Mononuclear Cells (PBMCs) | LPS | IL-10 | cAMP-elevating agent | nih.govcapes.gov.br |

| Murine Bone Marrow-Derived Dendritic Cells (BMDC) | LPS | IL-10 | IP-dependent upregulation of intracellular cAMP | aai.org |

Regulation of T-Cell Responses and Differentiation

This compound plays a role in regulating T-cell function and inflammatory responses. aai.org Its effects extend to modulating the differentiation and activity of specific T-cell subsets.

Interleukin-33 (IL-33) is a cytokine known to induce T helper 2 (Th2) differentiation and enhance the production of type 2 cytokines, which are implicated in allergic diseases and asthma. researchgate.netnih.govnih.gov this compound has been shown to dose-dependently inhibit IL-33-driven production of IL-4, IL-5, and IL-13 by CD4+ T cells. researchgate.netnih.govnih.govaai.orgaai.org This inhibitory effect is specifically dependent on the IP receptor, as evidenced by studies using IP receptor knockout mice where this compound did not alter cytokine production. nih.govaai.org Furthermore, IP knockout mice exhibited increased IL-5 and IL-13 responses of CD4+ T cells following sensitization and challenge with Alternaria, a protease-containing allergen, suggesting that PGI₂ (and thus this compound) suppresses IL-33-induced Th2 responses in vivo. researchgate.netnih.govnih.govaai.orgresearchgate.net

Table 3: this compound's Inhibition of IL-33-Induced Th2 Cytokines in CD4+ T Cells

| Cytokine | Effect of this compound on IL-33-Induced Production (WT CD4+ T cells) | IP-Dependency | Reference |

| IL-4 | Dose-dependently decreased | Yes | nih.govaai.org |

| IL-5 | Dose-dependently decreased | Yes | nih.govaai.org |

| IL-13 | Dose-dependently decreased | Yes | nih.govaai.org |

This compound also influences the production of interleukin-2 (B1167480) (IL-2) and the expression of Gata3, a key transcription factor for Th2 differentiation. This compound has been observed to inhibit IL-33-driven IL-2 production and CD25 expression by CD4+ T cells. researchgate.netnih.govnih.govaai.orgaai.org IL-2 is a critical growth factor for T-cell survival and proliferation. aai.org Moreover, this compound decreases Gata3 protein expression in CD4+ T cells. aai.org This suggests that the PGI₂/IP signaling pathway, activated by this compound, inhibits Gata3 expression, thereby contributing to the suppression of Th2 differentiation. aai.org

Anti-Metastatic and Anti-Tumor Research

Beyond its immunomodulatory effects, this compound has been investigated for its potential anti-metastatic and anti-tumor properties. Research indicates that this compound can strongly reduce lung and lymph node metastasis in rats. glpbio.com Additionally, studies have demonstrated that this compound exhibits cell-type- and cell-cycle-specific anti-mitogenesis, suggesting a direct impact on cell proliferation relevant to cancer development. glpbio.com

Inhibition of Lymphogenous and Hematogenous Tumor Metastasis

This compound exhibits potent antimetastatic effects in various experimental rodent tumor models, interfering with both lymphogenous and hematogenous routes of tumor spread nih.govnih.govnih.govresearchgate.net. In studies involving spontaneously metastasizing R 3327 MAT Lu prostate carcinomas and SMT 2A mammary carcinomas in rats, daily oral administration of this compound significantly inhibited the number of lung metastases. For instance, in R 3327 MAT Lu prostate carcinomas, a daily dose of 1.0 mg/kg reduced lung metastases by approximately 80% nih.gov. In the SMT 2A mammary carcinoma model, 1 mg/kg daily oral doses led to a strong decrease in lung metastases, with five out of ten animals being free of visible lung metastases nih.gov. This dose also reduced lung metastases by about 95% compared to controls in previous investigations nih.gov. Furthermore, this compound significantly reduced the weight of axillary lymph nodes in the SMT 2A model nih.gov.

Differential Effects on Primary Tumor Growth versus Metastasis

A notable characteristic of this compound's action is its specific inhibitory effect on metastasis without significantly influencing the growth of the primary tumor nih.govnih.govoup.comoaepublish.com. In both R 3327 MAT Lu prostate carcinoma and SMT 2A mammary carcinoma models, the growth of the primary tumor remained unaffected by this compound within the tested dose range nih.gov. This suggests that its antimetastatic mechanism is distinct from conventional cytostatic or antihormonal drugs that directly target tumor cell proliferation nih.gov. Even when treatment was initiated after the presence of palpable primary tumors, this compound still demonstrated pronounced antimetastatic activity nih.gov.

Mechanisms Involving Tumor Cell Migration and Differentiation

The antimetastatic action of this compound appears to be related to its interference with specific steps of the metastatic cascade, particularly tumor cell migration and differentiation nih.govscispace.com. In tumor cell lines expressing a functional prostacyclin receptor (IP-receptor), this compound has been shown to inhibit stimulated tumor cell migration nih.govoup.com. Additionally, changes in the differentiation status of tumor cells have been observed nih.gov. These effects suggest that this compound modulates cellular processes crucial for metastatic dissemination, such as tumor cell-blood cell interaction, tumor cell adhesion, and extravasation, and potentially steps following extravasation nih.gov.

Impact of Plasma Concentration Profiles on Antimetastatic Efficacy

The efficacy of this compound in inhibiting tumor metastasis is significantly influenced by its plasma concentration profile nih.gov. Studies have shown that a strong inhibition of metastasis is achieved through repeated once-daily applications, which result in discontinuous plasma peak levels nih.gov. In contrast, continuous administration of equivalent doses via drinking water, leading to lower but constant steady-state plasma levels, failed to exert inhibitory effects nih.gov. This suggests that the antimetastatic action of this compound, which is mediated by functional IP-receptors, may be subject to desensitization if the receptors are continuously exposed to the drug nih.gov.

Table 1: Antimetastatic Effects of this compound in Rodent Tumor Models

| Tumor Model | Dose (mg/kg p.o. daily) | Effect on Lung Metastases | Effect on Lymph Node Weight | Effect on Primary Tumor Growth | Citation |

| R 3327 MAT Lu Prostate Carcinoma | 1.0 | ~80% inhibition | Not specified | No influence | nih.gov |

| SMT 2A Mammary Carcinoma | 0.1, 0.5, 1.0 | Dose-dependent inhibition (up to 95% at 1.0 mg/kg) | Significantly reduced at 1.0 mg/kg | No influence | nih.govnih.govnih.gov |

| 13762 MTLn3 Mammary Carcinoma | Not specified | Strong inhibition | Strongly inhibits | Unchanged | nih.govnih.govoup.com |

Anti-Atherosclerotic Potential

This compound has also demonstrated considerable potential as an anti-atherosclerotic agent.

Reduction of Atheromatous Plaque Formation in Experimental Models

In experimental models of hypercholesterolemia, oral this compound has been shown to reduce atheromatous plaque formation nih.govnih.gov. In New Zealand white rabbits fed a cholesterol-enriched diet for 12 weeks, oral this compound (5 micrograms/kg/day) significantly reduced the aortic intimal surface covered by atheromatous lesions from 84% to 63% (P < 0.05) nih.gov. This reduction occurred without major differences in serum lipid composition between this compound-treated and vehicle-treated animals nih.gov.

Table 2: Impact of this compound on Atheromatous Plaque Formation in Hypercholesterolemic Rabbits

| Treatment Group | Aortic Intimal Surface Covered by Atheromatous Lesions (%) | P-value | Citation |

| Control | 84 | nih.gov | |

| This compound | 63 | < 0.05 | nih.gov |

Improvement of Endothelial Function

Beyond plaque reduction, this compound treatment considerably improved impaired endothelium-dependent relaxations observed in hypercholesterolemic rabbits nih.govnih.gov. This improvement in endothelial function is a key aspect of its anti-atherosclerotic mechanism nih.gov. Additionally, this compound largely reduced platelet and leukocyte hyperreactivity, which are common in hypercholesterolemic conditions nih.gov. The mechanism of its anti-atherosclerotic effects may be related to improved endothelial function and subsequent prevention of secondary platelet and neutrophil hyperreactivity nih.gov. This compound has also been shown to up-regulate Nox4 expression and H2O2 production in human microvascular endothelial cells, which is linked to preventing endothelial cell apoptosis researchgate.net.

Attenuation of Platelet and Leukocyte Hyperreactivity

This compound, functioning as a prostacyclin (PGI2) mimetic, has demonstrated significant capabilities in attenuating the hyperreactivity of both platelets and leukocytes. In studies involving cholesterol-fed rabbits, oral administration of this compound markedly reduced platelet and neutrophil hyperreactivity induced by hypercholesterolemia. nih.govnih.gov This observed reduction in hyperreactivity is thought to be linked to an improvement in endothelial function, which subsequently prevents secondary platelet and neutrophil activation. nih.gov Furthermore, this compound has been shown to counteract atherosclerosis-induced platelet desensitization to PGI2. nih.gov

Beyond animal models, this compound's anti-platelet effects have been observed in human subjects. In healthy male volunteers, this compound demonstrated a statistically significant, dose-dependent inhibition of platelet aggregation. This effect was evident when aggregation was induced by agents such as 2 µM adenosine (B11128) diphosphate (B83284) (ADP) and 0.4 µg/mL collagen in platelet-rich plasma (PRP), as well as by 2 µM ADP and 0.6 µg/mL collagen in whole blood. nih.gov The compound also inhibited the activation of human platelets stimulated by lipopeptides, further supporting its role as a physiological platelet inhibitor. uni-regensburg.de

In terms of leukocyte modulation, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of proinflammatory chemokines. This inhibitory effect is observed in primary human monocyte-derived macrophages stimulated by lipopolysaccharides (LPS) or tumor necrosis factor-alpha (TNF-alpha), as well as in LPS-stimulated monocyte-derived dendritic cells. ncats.ioncats.io Additionally, this compound has been found to significantly increase interleukin-10 (IL-10) production in certain macrophage types and to reduce interleukin-1 beta (IL-1β) production. jst.go.jp Its influence extends to T-helper 2 (Th2) cells, where this compound dose-dependently decreased the IL-33-induced production of IL-4, IL-5, and IL-13 by CD4+ cells, and also reduced IL-2 production. This confirms the specificity of its action on the prostacyclin-IP signaling pathway. mdpi.com

Renal Protective Effects

This compound has demonstrated protective effects on renal function in various experimental models, influencing renal hemodynamics and preserving kidney tissue integrity.

Studies on Renal Plasma Flow and Glomerular Filtration Rate

Research in uninephrectomized dogs exhibiting mild chronic renal failure and hypertension revealed that this compound treatment led to a significant elevation in renal plasma flow (RPF) and a notable decrease in filtration fraction. oup.comnih.govoup.com While the glomerular filtration rate (GFR) showed a tendency towards higher levels in the this compound-treated group at 3, 6, and 15 months, these increases were not consistently statistically significant throughout the study. oup.com However, the elevated GFR in the this compound group was accompanied by a lower filtration fraction, achieving statistical significance at the 15-month mark. oup.com These findings suggest that this compound can positively influence renal hemodynamics in compromised kidney states. oup.comnih.gov

Table 1: Effects of this compound on Renal Hemodynamic Parameters in Uninephrectomized Dogs

| Parameter | Baseline (Mean ± SD) | This compound Group (Observed Trend/Significance) | Control Group (Observed Trend/Significance) |

| Renal Plasma Flow (RPF) (mL/min) | 121.5 ± 28.3 oup.com | Significant elevation at 6 and 15 months (P < .05 vs. control) oup.com | No significant change oup.com |

| Glomerular Filtration Rate (GFR) (mL/min) | 46.1 ± 7.8 oup.com | Tendency to higher levels at 3, 6, and 15 months (not significant) oup.com | No significant change oup.com |

| Filtration Fraction | Not specified oup.com | Significant decrease at 15 months (P < .05) oup.com | No significant change oup.com |

Note: This table summarizes the trends and statistical significance as reported in the referenced study, as specific numerical values for all time points were not provided in the source text. Baseline values are those reported at 27 months post-uninephrectomy, prior to the 15-month follow-up study. oup.com

Histopathological Investigations of Renal Tissue Protection

Histopathological examinations of renal tissue have provided further evidence of this compound's protective effects. In the aforementioned study on uninephrectomized dogs, biopsies from the control group revealed a pronounced thickening of the pre- and intraglomerular portions of arteriolar vessels, along with an increased mesangial matrix affecting 75% of the glomeruli. oup.comnih.gov In contrast, renal biopsies from the this compound-treated group showed normal histological vascular and glomerular appearances in two of the animals, while the third animal exhibited less than 20% vascular and glomerular damage. oup.com These histological findings suggest an organic protective action of PGI2, which may contribute to the preservation of renal architecture. oup.com

Additionally, in a model of uninephrectomized streptozotocin-induced diabetic rats, chronic therapy with this compound was found to attenuate the progression of diabetic renal injury. This was evidenced by lower urinary albumin excretion, reduced renal and glomerular hypertrophies, and a better preservation of renal architectural integrity. oup.com This nephroprotective effect of this compound in this model appeared to be more related to the modulation of local renal mechanisms rather than systemic blood pressure control. oup.com

Advanced Methodologies and Experimental Models in Cicaprost Research

In Vitro Cell Culture and Molecular Biology Techniques

In vitro models are fundamental to understanding the biological activities of Cicaprost. Both primary cells, isolated directly from tissues, and established cell lines are employed to dissect its pharmacological profile.

Primary cells offer a physiologically relevant system to study the effects of this compound in a context that closely mimics the in vivo environment.

Pulmonary Artery Smooth Muscle Cells (PASMCs): Human PASMCs have been cultured to investigate the anti-proliferative effects of this compound. In these studies, serum-induced proliferation was significantly inhibited by this compound, an effect that is believed to be mediated, at least in part, through a cyclic AMP (cAMP)-dependent pathway. nih.govucl.ac.ukplos.orgnih.gov For instance, one study demonstrated that this compound at a concentration of 30 nM markedly reduced the proliferation of human PASMCs. nih.govucl.ac.uk Another study showed that this compound inhibited the proliferation of distal PASMCs stimulated with either platelet-derived growth factor-BB or serum. nih.gov

Immune Cells: The anti-inflammatory properties of this compound have been explored using primary human immune cells. Specifically, its activity has been determined in primary human monocyte-derived macrophages and human monocyte-derived dendritic cells (MoDCs). nih.gov In these cells, this compound potently inhibits the production of proinflammatory chemokines and cytokines induced by lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα). nih.gov The prostacyclin (IP) receptor, the target for this compound, is constitutively expressed in macrophages and is inducible by LPS stimulation in MoDCs. nih.gov

Endothelial Cells: While direct studies on this compound with primary endothelial cells were not prominent in the reviewed literature, the prostacyclin signaling pathway, in general, is known to be active in these cells. For example, studies with the stable prostacyclin mimetic iloprost (B1671730) have shown that it can stimulate cAMP formation in cultured porcine aortic endothelial cells, suggesting that similar mechanisms could be investigated for this compound. mdpi.com

The isolation and culture of these primary cells involve enzymatic digestion of tissues to obtain single-cell suspensions, followed by cultivation in specialized growth media containing necessary supplements to maintain their phenotype and viability.

Established cell lines, which are immortalized and can be cultured indefinitely, provide a consistent and reproducible system for studying receptor signaling pathways.

HEK 293 Cells: Human Embryonic Kidney (HEK) 293 cells are frequently used in receptor signaling studies due to their high transfectability and robust growth. nih.gov In the context of prostacyclin receptor research, HEK-293 cells have been stably transfected to express the prostacyclin (IP) receptor (HEK-293-IP cells). ucl.ac.uk These cells have been instrumental in demonstrating the anti-proliferative effects of prostacyclin analogues. ucl.ac.uk Studies have shown that the growth rate of HEK-293-IP cells is significantly decreased compared to cells expressing an empty vector, and this effect can be further modulated by prostacyclin analogues. ucl.ac.uk

THP-1 Cells: The human monocytic leukemia cell line, THP-1, is a widely used model to study monocyte and macrophage functions. mdpi.com These cells can be differentiated into a macrophage-like phenotype using agents like phorbol (B1677699) 12-myristate 13-acetate (PMA). mdpi.comnih.gov While direct studies detailing the effects of this compound on THP-1 cells were not extensively covered in the reviewed literature, these cells represent a valuable model for investigating the immunomodulatory effects of this compound, given its known anti-inflammatory properties in primary macrophages. nih.govnih.gov

Other Established Cell Lines: The human erythroleukemia (HEL) cell line has been used to demonstrate that this compound can increase cytosolic Ca2+ concentration through mobilization from internal stores and influx from the extracellular space. nih.gov

A range of functional and biochemical assays are employed to quantify the interaction of this compound with its receptor and the subsequent downstream signaling events.

Radioligand binding assays are a gold standard for characterizing the affinity of a ligand for its receptor. researchgate.net In these assays, a radiolabeled ligand (e.g., [3H]-iloprost) is used to label the receptor, and the ability of an unlabeled ligand, such as this compound, to displace the radioligand is measured. nih.gov This allows for the determination of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the unlabeled ligand. nih.govresearchgate.net

Competition binding assays have been used to determine the affinity of this compound for the prostacyclin (IP) receptor. For example, studies on platelet membranes from different species have shown that this compound can inhibit the binding of [3H]-iloprost.

Table 1: IC50 Values of this compound in Radioligand Displacement Assays

| Cell/Membrane Preparation | Radioligand | IC50 of this compound (nM) |

|---|---|---|

| Human Platelet Membranes | [3H]-iloprost | 110 |

| Pig Platelet Membranes | [3H]-iloprost | 90 |

| Horse Platelet Membranes | [3H]-iloprost | 165 |

| Rabbit Platelets | [3H]-iloprost | 900 |

| Rat Platelets | [3H]-iloprost | 640 |

Data compiled from a study by Armstrong et al. nih.gov

Cyclic AMP (cAMP) Production: A primary mechanism of action for this compound is the stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. The quantification of cAMP is a key functional assay in this compound research. These assays are typically performed on cultured cells treated with this compound, and the resulting cAMP levels are measured using techniques such as competitive radioreceptor binding assays or enzyme-linked immunosorbent assays (ELISAs). atsjournals.org Studies have consistently shown that this compound elevates intracellular cAMP in human pulmonary artery smooth muscle cells, and this effect is linked to its anti-proliferative properties. nih.govucl.ac.ukplos.orgnih.govatsjournals.org

Table 2: Effect of this compound on cAMP Production and Proliferation in Human Pulmonary Artery Smooth Muscle Cells

| Treatment | Proliferation (% of FBS control) | cAMP Elevation (fold increase) |

|---|---|---|

| This compound (30 nM) | 43.9 ± 5.7% | Significant increase |

Data from a study by Clapp et al., demonstrating the inverse relationship between this compound-induced cAMP elevation and cell proliferation. nih.govucl.ac.uk

Inositol (B14025) Phosphate (B84403) Production: The inositol phosphate signaling pathway is another major signal transduction cascade activated by G protein-coupled receptors, typically those coupled to Gq proteins. nih.govnih.gov This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.org IP3 then triggers the release of calcium from intracellular stores. While the primary signaling pathway for the prostacyclin receptor is through Gs and cAMP production, some evidence suggests potential cross-talk or coupling to other G proteins. nih.gov However, direct evidence demonstrating a significant and consistent stimulation of inositol phosphate production by this compound is not well-established in the reviewed literature.

The measurement of intracellular calcium ([Ca2+]i) levels is crucial for understanding signaling pathways that involve calcium as a second messenger. Fluorescent calcium indicators are commonly used to monitor changes in [Ca2+]i in real-time in live cells.

Studies using the human erythroleukemia (HEL) cell line have shown that this compound can induce an increase in cytosolic Ca2+ concentration. nih.gov This effect is mediated by both the mobilization of calcium from internal stores and an influx of calcium from the extracellular space. nih.gov This finding suggests that in certain cell types, the prostacyclin receptor, when activated by this compound, can couple to signaling pathways that lead to changes in intracellular calcium homeostasis. nih.gov The effect of this compound on [Ca2+]i in HEL cells was found to be insensitive to pertussis toxin, indicating the involvement of G-proteins other than Gi/o. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 2',5'-dideoxyadenosine |

| Beraprost (B1666799) |

| This compound |

| Iloprost |

| Lipopolysaccharide |

| Phorbol 12-myristate 13-acetate |

| SQ22536 |

| Treprostinil (B120252) |

Functional and Biochemical Assays

Cell Proliferation and DNA Synthesis Assays

The anti-proliferative effects of this compound have been extensively studied using a variety of established in vitro assays that measure both cell number and the rate of DNA synthesis. These methodologies are crucial for understanding the compound's potential in contexts of pathological cell growth, such as in pulmonary arterial hypertension.

Commonly employed techniques include direct cell counting, often performed after staining with agents like trypan blue to exclude non-viable cells, and [³H]-thymidine incorporation assays. The latter provides a quantitative measure of DNA synthesis, as the radiolabeled nucleoside is incorporated into the DNA of dividing cells. A decrease in [³H]-thymidine uptake is indicative of an anti-proliferative effect. nih.govnih.gov

Another widely used method is the assessment of cell cycle progression through flow cytometry. This technique can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Research has shown that this compound can inhibit the progression of distal pulmonary artery smooth muscle cells (PASMCs) from the G0/G1 phase to the S phase, thereby halting cell division. core.ac.uk Furthermore, non-radioactive methods like the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) followed by immunodetection or click chemistry-based fluorescent labeling, respectively, offer safer and more modern alternatives for quantifying DNA synthesis. glpbio.com

Key Research Findings:

Studies have consistently demonstrated that this compound inhibits the proliferation of various cell types, most notably vascular and pulmonary artery smooth muscle cells. This inhibition is often observed in cells stimulated with growth factors such as platelet-derived growth factor (PDGF) or serum. nih.govcore.ac.uk The anti-proliferative action of this compound is mediated through the prostacyclin (IP) receptor and is associated with an increase in intracellular cyclic AMP (cAMP) levels. nih.govcore.ac.uk The inhibitory effects of this compound on cell proliferation can be diminished by the presence of adenylyl cyclase inhibitors, confirming the involvement of the cAMP pathway. nih.govcore.ac.uk In studies comparing different prostacyclin analogs, this compound has been shown to be a potent inhibitor of cell growth, although in some cases less so than other analogs like iloprost and UT-15. nih.gov

Table 1: Summary of this compound's Effects on Cell Proliferation and DNA Synthesis

| Cell Type | Assay Used | Stimulant | Key Finding | Citation |

|---|---|---|---|---|

| Distal Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | Cell Counting, [³H]-thymidine incorporation, Flow Cytometry | PDGF-BB, Serum | Inhibited progression from G0/G1 to S phase; inhibited proliferation. | core.ac.uk |

| Murine Aortic Smooth Muscle Cells | [³H]-thymidine incorporation, Cell Counting | PDGF | Inhibited proliferation in wild-type mice; no effect in IP receptor knockout mice. | nih.gov |

| Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | Cell Counting, [³H]-thymidine incorporation | Fetal Bovine Serum (FBS) | Dose-dependently inhibited proliferation. | nih.govnih.gov |

| Mouse CD4+ T Cells | CFSE dilution assay | Anti-CD3/anti-CD28 antibodies | Inhibited cell activation and proliferation in an IP-dependent manner. | nih.gov |

Cytokine and Chemokine Release Quantification (e.g., Luminex Technology)

The quantification of cytokines and chemokines is essential for understanding the immunomodulatory effects of this compound. Methodologies for these measurements range from traditional enzyme-linked immunosorbent assays (ELISAs) for single analytes to multiplex technologies like the Luminex platform, which allows for the simultaneous measurement of numerous cytokines and chemokines in a small sample volume. glpbio.comnih.gov These assays typically utilize bead-based immunoassays where beads coated with specific capture antibodies bind to their target analytes, which are then detected with a fluorescently labeled detection antibody.

In the context of this compound research, these techniques have been pivotal in elucidating its anti-inflammatory properties. The primary methods reported in key studies include ELISA for the quantification of secreted cytokines in cell culture supernatants and intracellular cytokine staining followed by flow cytometry to determine the frequency of cytokine-producing cells at a single-cell level. core.ac.uk

Key Research Findings:

Research has demonstrated that this compound exerts significant inhibitory effects on the production of key cytokines involved in type 2 immune responses. Specifically, in studies involving mouse CD4+ T cells, this compound has been shown to dose-dependently inhibit the production of the Th2 cytokines Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) induced by Interleukin-33 (IL-33). nih.govcore.ac.uknih.gov This inhibitory effect is dependent on the prostacyclin (IP) receptor, as it is not observed in cells from IP receptor knockout mice. nih.govcore.ac.uk

Furthermore, this compound has been found to suppress the production of Interleukin-2 (B1167480) (IL-2), a critical growth factor for T cell survival and proliferation. core.ac.uknih.gov The data suggest that this compound limits the total number of Th2 cells rather than affecting the amount of cytokine produced by each individual cell. nih.govcore.ac.uk These findings highlight the potential of this compound in modulating immune responses in inflammatory and allergic conditions.

Table 2: Effect of this compound on Cytokine Production in Mouse CD4+ T Cells

| Cytokine | Methodology | Stimulant | Effect of this compound | IP Receptor Dependence | Citation |

|---|---|---|---|---|---|

| IL-4 | ELISA, Intracellular Staining/Flow Cytometry | IL-33 | Dose-dependent inhibition | Yes | nih.govcore.ac.uk |

| IL-5 | ELISA, Intracellular Staining/Flow Cytometry | IL-33 | Dose-dependent inhibition | Yes | nih.govcore.ac.uk |

| IL-13 | ELISA, Intracellular Staining/Flow Cytometry | IL-33 | Dose-dependent inhibition | Yes | nih.govcore.ac.uk |

| IL-2 | ELISA | IL-33 | Dose-dependent suppression | Yes | core.ac.uknih.gov |

Gene Expression Analysis (e.g., RT-PCR, Promoter-Reporter Assays)

The analysis of gene expression provides a molecular-level understanding of how this compound modulates cellular functions. Key methodologies in this area include Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and promoter-reporter assays.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique, particularly in its quantitative form (qRT-PCR), is a cornerstone for measuring the abundance of specific messenger RNA (mRNA) transcripts. It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the target cDNA using PCR. The amount of amplified product, often detected in real-time using fluorescent dyes or probes, is proportional to the initial amount of target mRNA in the sample. This allows for the precise quantification of changes in gene expression following treatment with a compound like this compound.

Promoter-Reporter Assays: These assays are designed to investigate the activity of a specific gene's promoter—the region of DNA that controls its transcription. The promoter sequence of interest is cloned into a plasmid vector upstream of a reporter gene, such as that encoding luciferase or green fluorescent protein (GFP). This construct is then introduced into cells. Changes in the expression of the reporter gene, which can be easily measured (e.g., by luminescence or fluorescence), reflect the activity of the promoter and, by extension, the transcription factors that bind to it. These assays are particularly useful for dissecting the signaling pathways through which this compound influences gene expression.

Key Research Findings:

While direct studies employing RT-PCR or promoter-reporter assays to globally assess this compound's effects are not extensively detailed in the provided context, significant findings have emerged regarding its impact on specific transcription factors and their target genes. Research in mouse CD4+ T cells has revealed that this compound treatment leads to a decrease in the expression of the master Th2 transcription factor, Gata3 . This effect is dependent on the IP receptor and is associated with the observed suppression of type 2 cytokine production.

Furthermore, it has been suggested that this compound inhibits the production of IL-2 by attenuating the activation of the Nuclear Factor of Activated T-cells (NFAT) . NFAT is a crucial transcription factor for the expression of IL-2 and other genes involved in T cell activation. Promoter-reporter assays containing NFAT response elements would be the standard method to directly quantify the effect of this compound on NFAT-driven gene transcription.

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Immunofluorescence, Phosphorylation Studies)

Investigating changes in protein levels and their post-translational modifications is critical to fully comprehend the mechanisms of action of this compound. Several powerful techniques are employed for this purpose.

Western Blot: This widely used technique allows for the detection and quantification of specific proteins in a complex mixture. Proteins from cell or tissue lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is subsequently probed with an antibody specific to the protein of interest, and a secondary antibody conjugated to an enzyme or fluorophore allows for visualization and quantification. Western blotting can reveal changes in the total amount of a protein in response to this compound treatment.

Immunofluorescence: This microscopic technique is used to visualize the localization of specific proteins within a cell. Cells are treated, fixed, and then incubated with a primary antibody against the target protein. A secondary antibody, tagged with a fluorescent dye, binds to the primary antibody, allowing the protein's distribution (e.g., in the nucleus, cytoplasm, or cell membrane) to be observed with a fluorescence microscope. This method is invaluable for tracking changes in protein localization, such as the translocation of a transcription factor to the nucleus.

Phosphorylation Studies: Many cellular signaling pathways involve the addition of phosphate groups to proteins (phosphorylation), which can alter their activity, localization, or stability. Phosphorylation events can be detected using several methods. Western blotting with phospho-specific antibodies, which only recognize the phosphorylated form of a protein, is a common approach. Additionally, whole-cell phosphorylation assays, often involving the metabolic labeling of cells with radioactive phosphate ([³²P]-orthophosphate) followed by immunoprecipitation of the protein of interest and autoradiography, can directly demonstrate agonist-induced phosphorylation.

Key Research Findings:

Consistent with its effects on gene expression, studies have shown that this compound treatment is associated with a decrease in the protein expression of the transcription factor Gata3 . This has been observed through the analysis of mean fluorescence intensity in intracellular staining experiments.

A significant finding in the study of this compound's mechanism of action comes from phosphorylation studies. It has been demonstrated through whole-cell phosphorylation assays that this compound induces the phosphorylation of the mouse prostacyclin (mIP) receptor itself. This phosphorylation is dependent on Protein Kinase A (PKA) and is a crucial post-translational modification that regulates the receptor's ability to couple to downstream signaling partners, specifically the Gαi and Gαq proteins. This finding provides a detailed molecular mechanism for how this compound initiates diverse intracellular signaling cascades.

In Vivo Animal Models for Pharmacological and Pathophysiological Research

To translate in vitro findings into a more complex biological system, researchers utilize various in vivo animal models. These models are indispensable for evaluating the pharmacological effects and therapeutic potential of this compound in the context of a whole organism.

Rodent Models

Rodent models, particularly mice and rats, are frequently used in this compound research due to their well-characterized genetics, relatively short life cycle, and the availability of a wide range of research tools, including genetically modified strains.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2′,5′-dideoxyadenosine |

| 5-bromo-2'-deoxyuridine (BrdU) |

| 5-ethynyl-2'-deoxyuridine (EdU) |

| Beraprost |

| This compound |

| Gata3 |

| Green fluorescent protein (GFP) |

| Iloprost |

| Interleukin-2 (IL-2) |

| Interleukin-4 (IL-4) |

| Interleukin-5 (IL-5) |

| Interleukin-13 (IL-13) |

| Interleukin-33 (IL-33) |

| Luciferase |

| Nuclear Factor of Activated T-cells (NFAT) |

| Platelet-derived growth factor (PDGF) |

| Protein Kinase A (PKA) |

| Trypan blue |

Rat Tail Artery Myography Models for Vasorelaxation Studies

Rat tail artery myography is a fundamental technique used to assess the vasoactive properties of compounds like this compound. This ex vivo method allows for the direct measurement of arterial smooth muscle contraction and relaxation under controlled laboratory conditions. In these studies, segments of the rat tail artery are isolated and mounted in an organ bath, where changes in isometric tension are recorded in response to various pharmacological agents.

This model is particularly useful for investigating the mechanisms of vasodilation. For instance, studies have utilized this technique to demonstrate that prostacyclin analogs, such as iloprost, induce relaxation in pre-contracted arterial segments. The underlying mechanism often involves the activation of G-protein coupled receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA) signaling pathways. These pathways ultimately promote smooth muscle relaxation and vasodilation. While direct studies detailing this compound's effects in this specific model are not extensively available in the provided search results, the established methodology and findings with similar prostacyclin analogs provide a strong framework for understanding its likely vasorelaxant effects.

Lipopolysaccharide (LPS)-Induced Uveitis Models in Rats

The lipopolysaccharide (LPS)-induced uveitis model in rats is a well-established and widely used model for studying acute ocular inflammation. nih.govcriver.com Systemic or local administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the eye, characterized by the breakdown of the blood-aqueous barrier, infiltration of inflammatory cells into the anterior chamber, and increased protein exudation. nih.govcriver.comresearchgate.net This model mimics many of the clinical features of anterior uveitis in humans.